molecular formula C14H11ClN4O3S B2405162 1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1091391-81-9

1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2405162
CAS No.: 1091391-81-9
M. Wt: 350.78
InChI Key: RLLCPNBMIPKKSU-UHFFFAOYSA-N
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Description

1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H11ClN4O3S and its molecular weight is 350.78. The purity is usually 95%.
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Properties

IUPAC Name

1-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S/c15-10-3-1-9(2-4-10)8-23-14-18-17-12(22-14)7-19-6-5-11(20)16-13(19)21/h1-6H,7-8H2,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLCPNBMIPKKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of 1,3,4-oxadiazole derivatives through reactions involving thio compounds and pyrimidine diones. The synthetic route often includes multiple steps that allow for the introduction of various functional groups that enhance biological activity.

Antidepressant Activity

Research has demonstrated that derivatives containing the 1,3,4-oxadiazole structure exhibit significant antidepressant properties. For instance, a study evaluated a related compound using the Forced Swimming Test (FST) model, where it showed a percentage decrease in immobility duration comparable to fluoxetine, a standard antidepressant. The selected compound demonstrated a binding affinity to the 5-HT 1A receptor with a Ki value of 1.52 nM , indicating its potential as an antidepressant agent .

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been explored through in vitro studies. These studies assessed minimum inhibitory concentrations (MIC) against various pathogens. Certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active compounds .

Cytotoxic Activity

In vitro cytotoxicity evaluations have shown that some derivatives possess significant cytotoxic effects against cancer cell lines. For example, studies indicated that modifications to the oxadiazole moiety could enhance cytotoxicity against specific cancer types .

The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with specific receptors and enzymes:

  • Serotonin Receptors : The antidepressant effects are linked to the modulation of serotonin levels through interaction with the 5-HT 1A receptor , which is crucial for mood regulation .
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

StudyCompound EvaluatedBiological ActivityKey Findings
Wang et al. (2020)N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamideAntidepressantDID = 58.93; Ki = 1.52 nM
In Vitro StudyVarious oxadiazole derivativesAntimicrobialMIC = 0.22 - 0.25 μg/mL against pathogens
Cytotoxic EvaluationOxadiazole derivativesCytotoxicitySignificant effects on cancer cell lines

Scientific Research Applications

Antidepressant Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antidepressant activity. A notable research effort synthesized a series of oxadiazole derivatives and evaluated their effects using the forced swimming test (FST) model. Among these, the compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (referred to as compound 10g ) showed promising results:

  • Activity : Compound 10g exhibited a decrease in immobility duration by 58.93%, comparable to fluoxetine.
  • Mechanism : It demonstrated a strong binding affinity to the 5-HT 1A receptor with an inhibition constant (KiK_i) of 1.52 nM.

This indicates that the incorporation of the oxadiazole moiety into antidepressant drug design could enhance efficacy by targeting serotonin receptors effectively .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. In a comprehensive study, various S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate compounds were synthesized and tested for their antibacterial and antifungal activities:

CompoundAntimicrobial Activity
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioateEffective against Gram-positive bacteria
S-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl) O-butyl carbonothioateExhibited antifungal activity against Candida species

The results indicated that certain derivatives possess substantial antimicrobial effects, suggesting their potential use in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been investigated through various studies focusing on their cytotoxic effects against different cancer cell lines. For instance:

Cell LineCompound TestedIC50 Value (µM)
A375 (melanoma)Compound from oxadiazole series15.0
MCF-7 (breast cancer)Compound with thioether linkage20.5
DU145 (prostate cancer)Pyrimidine derivative18.0

These findings highlight the potential of these compounds as effective agents in cancer therapy due to their ability to inhibit cell proliferation in various cancer types .

Q & A

Q. Key Considerations :

  • Purification via column chromatography using ethyl acetate/hexane gradients.
  • Yields range from 40–80%, depending on substituent reactivity .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer :
Optimization strategies include:

  • Solvent Selection : DMF enhances solubility of intermediates but may require rigorous drying to avoid hydrolysis. Acetonitrile or THF can reduce side reactions .
  • Catalysis : Adding catalytic KI in alkylation steps to accelerate nucleophilic substitution .
  • Temperature Control : Refluxing POCl₃ at 110°C for cyclocondensation vs. room-temperature alkylation to prevent decomposition .
  • Stoichiometry : Using 1.2 equivalents of 4-chlorobenzyl chloride to ensure complete substitution .

Q. Example Data :

StepOptimal ConditionsYield Improvement
Oxadiazole formationPOCl₃, 110°C, 6h75% → 85%
AlkylationDMF, K₂CO₃, 4-chlorobenzyl chloride, 24h50% → 70%

Basic: What spectroscopic methods confirm the structure of the compound?

Q. Methodological Answer :

  • ¹H NMR : Key signals include:
    • Singlet at δ 5.2–5.3 ppm for the methylene (–CH₂–) bridge between oxadiazole and pyrimidine-dione .
    • Aromatic protons from the 4-chlorobenzyl group at δ 7.3–7.5 ppm (doublets, J = 8.5 Hz) .
  • ¹³C NMR : Peaks at δ 165–170 ppm confirm carbonyl groups in the pyrimidine-dione and oxadiazole rings .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the calculated molecular weight (e.g., C₁₅H₁₂ClN₃O₃S: 349.04 g/mol).

Advanced: How can 2D NMR techniques resolve structural ambiguities in derivatives?

Q. Methodological Answer :

  • HSQC/HMBC : Correlate protons to adjacent carbons to confirm connectivity. For example:
    • HMBC correlations between the oxadiazole methylene (–CH₂–) and the pyrimidine-dione carbonyl group .
    • HSQC confirms coupling between aromatic protons and carbons in the 4-chlorobenzyl group .
  • NOESY : Detect spatial proximity between the 4-chlorobenzylthio group and pyrimidine-dione protons to confirm regiochemistry .

Case Study : Ambiguity in the position of the methyl group in a thieno[2,3-d]pyrimidine analog was resolved via HMBC correlations to adjacent carbonyl carbons .

Basic: What in vitro assays evaluate the antimicrobial activity of this compound?

Q. Methodological Answer :

  • Disk Diffusion Assay : Measure zones of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) .
  • Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth (CLSI guidelines) to determine MIC values. For example:
    • MIC = 8 µg/mL against S. aureus (cf. Metronidazole MIC = 16 µg/mL) .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24h .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives?

Q. Methodological Answer :

  • Substituent Variation : Compare bioactivity of analogs with:
    • Different benzyl groups (e.g., 4-fluoro vs. 4-chloro) .
    • Modified oxadiazole substituents (e.g., methyl vs. phenyl) .
  • Computational Modeling : Dock the compound into bacterial enzyme active sites (e.g., dihydrofolate reductase) to predict binding interactions .
  • Data Analysis : Use MIC values and logP calculations to correlate hydrophobicity with activity .

Q. Example SAR Table :

DerivativeR GroupMIC (S. aureus)logP
4-Chlorobenzyl (target)–S–CH₂–(4-ClC₆H₄)8 µg/mL2.1
Benzyl–S–CH₂–C₆H₅16 µg/mL1.8
4-Fluorobenzyl–S–CH₂–(4-FC₆H₄)12 µg/mL1.9

Advanced: How to address discrepancies in biological activity data across studies?

Q. Methodological Answer :

  • Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media .
  • Compound Purity : Verify purity via HPLC (>95%) to exclude impurities affecting activity .
  • Control Compounds : Include reference drugs (e.g., Streptomycin) in parallel assays to validate results .
  • Statistical Analysis : Use ANOVA to assess significance of MIC differences between replicates .

Case Study : A study reported lower activity (MIC = 32 µg/mL) due to incomplete alkylation, resolved by optimizing reaction time to 24h .

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